An In-depth Technical Guide to the Mechanism of Action of UMM-766
An In-depth Technical Guide to the Mechanism of Action of UMM-766
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMM-766, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.[1][2][3] Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, UMM-766 has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.[2][4][5] Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.[2][5][6]
Core Mechanism of Action
UMM-766 functions as a nucleoside inhibitor, targeting viral replication.[2] While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[7] This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that UMM-766 is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that UMM-766 can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.[7]
The proposed mechanism of action for UMM-766 against orthopoxviruses involves several key steps:
-
Cellular Uptake: As an orally available compound, UMM-766 is absorbed and distributed to target cells.
-
Metabolic Activation: Inside the host cell, UMM-766 is likely phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate form of UMM-766 competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.
-
Chain Termination: Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.
-
Inhibition of Viral Proliferation: The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.
Quantitative Data Summary
The antiviral activity of UMM-766 has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of UMM-766
| Virus | Cell Line | EC50 (µM) | Selective Index (SI) |
| Vaccinia Virus (VACV) | RAW264.7 | <1 | Desirable Range |
| Vaccinia Virus (VACV) | MRC-5 | <1 | Desirable Range |
| Rabbitpox Virus (RPXV) | RAW264.7 | <1 | Desirable Range |
| Cowpox Virus (CPXV) | RAW264.7 | <1 | Desirable Range |
Data extracted from Mudhasani et al., 2024.[8]
Table 2: In Vivo Efficacy of UMM-766 in a Murine Model of Orthopox Disease
| Animal Model | Virus Strain | UMM-766 Dose (mg/kg) | Outcome |
| BALB/c mice | VACV | 1, 3, 10 | Dose-dependent increase in survival.[2] |
| BALB/c mice | VACV | 10 | Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels.[2][5] |
| BALB/c mice | VACV | 10 | Protection against severe disease in a semi-lethal murine model.[2] |
The in vivo studies involved a 7-day dosing regimen of orally administered UMM-766 following intranasal challenge with Vaccinia Virus (VACV).[2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of UMM-766.
High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors
A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[2]
-
Cell Culture: Vero 76 cells were used for viral propagation.
-
Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).
-
Compound Addition: The small molecule library, including UMM-766, was added to the infected cells.
-
Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.
In Vivo Murine Model of Orthopox Disease
To evaluate the in vivo efficacy of UMM-766, a murine model of severe orthopoxvirus infection was utilized.[2]
-
Animal Model: BALB/c mice were used for the study.
-
Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a target dose of 5.5 × 10^5 Plaque Forming Units (PFU) of VACV on Day 0.[2]
-
Drug Administration: UMM-766 was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[2]
-
Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[2]
-
Pathology and Viral Load: On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[9]
Visualizations
Proposed Mechanism of Action of UMM-766
Caption: Proposed mechanism of action of UMM-766 in inhibiting orthopoxvirus replication.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the in vivo evaluation of UMM-766 in a murine orthopoxvirus model.
References
- 1. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
